(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

Catalog No.
S14454655
CAS No.
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

Product Name

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

IUPAC Name

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H/t5-;/m0./s1

InChI Key

YLIIGIXSYBKPGM-JEDNCBNOSA-N

Canonical SMILES

C1CC12CNCC2O.Cl

Isomeric SMILES

C1CC12CNC[C@@H]2O.Cl

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is a unique compound characterized by its spirocyclic structure, which incorporates a nitrogen atom within the ring system. This compound has the molecular formula C₆H₁₂ClNO and is known for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The presence of both an alcohol group and a nitrogen atom in its structure contributes to its reactivity and versatility in

  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, utilizing common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield various spirocyclic amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The nitrogen atom within the ring can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to diverse substituted spirocyclic compounds .

Research indicates that (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride may exhibit significant biological activity. It has been investigated for potential antimicrobial and antiviral properties, making it a candidate for therapeutic applications. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which can modulate biological pathways relevant to disease processes .

The synthesis of (7R)-5-azaspiro[2.4]heptan-7-ol typically involves cyclization reactions. A common method includes:

  • Formation of Spirocyclic Intermediate: A suitable amine reacts with a cyclic ketone under acidic or basic conditions.
  • Reduction: The intermediate is then reduced to produce the desired alcohol.

For industrial production, large-scale cyclization followed by purification methods like distillation or crystallization is employed to achieve high yields and purity .

The compound has several notable applications:

  • Organic Synthesis: It serves as a building block for creating complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.
  • Material Science: Utilized in developing new materials and chemical processes owing to its reactivity .

Studies on the interactions of (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride with biological targets are ongoing. Its ability to modulate enzyme activity or receptor binding could lead to significant implications in drug development and therapeutic strategies. Understanding these interactions is crucial for elucidating its potential mechanisms of action in various biological contexts .

Several compounds share structural similarities with (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride:

Compound NameStructureNotable Features
5-Azaspiro[2.4]heptan-7-olC₆H₁₁NOLacks hydrochloride; similar spirocyclic structure
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileComplex spirocyclic structureJAK1-selective inhibitor

Uniqueness

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is distinguished by its specific stereochemistry and the combination of an alcohol group with a nitrogen atom within the spirocyclic framework, which enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds .

The azaspiro[2.4]heptane scaffold, exemplified by (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride, combines a cyclopropane ring fused to a piperidine-like system via a spirocyclic junction. This architecture imposes significant conformational constraints, reducing rotational freedom and locking the molecule into a well-defined three-dimensional shape. The nitrogen atom at position 5 introduces a basic center, while the hydroxyl group at position 7 provides a hydrogen-bond donor site, creating a bifunctional pharmacophore capable of engaging diverse biological targets.

Key structural features include:

  • Spirocyclic Rigidity: The fused cyclopropane-piperidine system enforces a bent geometry, minimizing entropy penalties upon target binding compared to flexible linear amines.
  • Chiral Complexity: The (7R) configuration creates a distinct spatial arrangement of functional groups, enabling enantioselective interactions with proteins and enzymes.
  • Electron-Deficient Cyclopropane: The strained cyclopropane ring introduces unique electronic properties, potentially facilitating [2+1] cycloaddition reactions or acting as a bioisostere for aromatic systems.

Comparative studies of spirocyclic versus monocyclic amines demonstrate that the azaspiro[2.4]heptane scaffold improves metabolic stability by shielding labile functional groups from oxidative enzymes. For example, the half-life of spirocyclic derivatives in human liver microsomes increases by 2–3-fold compared to their acyclic analogs. Additionally, the scaffold’s low polar surface area (PSA ≈ 40 Ų) enhances membrane permeability, as evidenced by Caco-2 monolayer assays showing apparent permeability (Papp) values >10 × 10⁻⁶ cm/s.

Pharmacological Relevance of Chiral Spirocyclic Amine Derivatives

The (7R)-enantiomer of 5-azaspiro[2.4]heptan-7-ol hydrochloride exhibits distinct pharmacological advantages over its (7S)-counterpart and non-chiral analogs. Stereochemical control at the spirocyclic center enables precise molecular recognition in biological systems:

Case Study – Muscarinic Receptor Selectivity
In the development of M4 muscarinic receptor agonists, the (7R)-configuration conferred >50-fold selectivity over M1 and M2 subtypes (Table 1). Molecular dynamics simulations revealed that the (7R)-enantiomer forms a hydrogen bond with Thr423 in the M4 receptor’s orthosteric pocket, while the (7S)-enantiomer clashes sterically with Tyr177.

Table 1. Pharmacological Profile of (7R)- vs. (7S)-5-azaspiro[2.4]heptan-7-ol Derivatives

Parameter(7R)-Derivative(7S)-Derivative
M4 EC₅₀ (nM)12 ± 3650 ± 120
M1/M4 Selectivity Ratio48:13:1
Metabolic Stability (t₁/₂)42 min18 min

The hydrochloride salt form enhances aqueous solubility (>50 mg/mL in PBS) without compromising passive diffusion, making it ideal for parenteral formulations. Recent applications extend to:

  • Antimicrobial Agents: The spirocyclic amine core disrupts bacterial cell wall synthesis by inhibiting LpxC in Gram-negative pathogens (MIC = 2–8 µg/mL against E. coli).
  • Neuropathic Pain Modulators: Allosteric modulation of α7 nicotinic acetylcholine receptors (IC₅₀ = 110 nM) with minimal hERG inhibition (IC₅₀ > 30 µM).

Synthetic advancements, such as biocatalytic transaminase-mediated resolutions, now enable kilogram-scale production of the (7R)-enantiomer with >99% enantiomeric excess. These developments position (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride as a cornerstone in the design of next-generation therapeutics targeting complex diseases.

The synthesis of (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride represents a significant challenge in organic chemistry due to the complex spirocyclic architecture and the requirement for precise stereochemical control at the 7-position [2]. This compound belongs to the class of azaspiro compounds, characterized by their unique spirocyclic structure containing nitrogen atoms within the ring system [3]. The development of efficient synthetic methodologies for this target molecule has attracted considerable attention from synthetic chemists seeking to access this pharmaceutically relevant scaffold [4].

Stereoselective Approaches to 7R Configuration

The establishment of the 7R stereochemical configuration in (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride requires sophisticated synthetic strategies that can control the absolute stereochemistry at this critical position [5] [6]. Research has demonstrated that the stereochemical outcome at the 7-position is fundamentally influenced by the choice of synthetic approach, with both asymmetric catalysis and resolution techniques proving viable for achieving the desired enantiomeric purity [7].

Asymmetric Catalysis in Bicyclic Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the construction of spirocyclic compounds with defined stereochemistry [8] [9]. The application of chiral catalysts in the formation of the bicyclic core of (7R)-5-azaspiro[2.4]heptan-7-ol provides direct access to the desired stereoisomer without the need for subsequent resolution steps [10].

Chiral oxazaborolidinium ions have proven particularly effective for the asymmetric synthesis of spirocyclic compounds, achieving enantioselectivities of 85-95% and yields of 70-85% under optimized conditions [11]. These catalysts operate through Lewis acid activation mechanisms, typically requiring temperatures ranging from -78°C to room temperature [11]. The substrate scope of these catalysts extends to various spirocyclic systems, including those with cyclopropane motifs similar to the target compound [11].

Palladium-catalyzed allylic alkylation reactions have demonstrated exceptional utility in constructing all-carbon quaternary spirocenters with high enantioselectivity [12]. Research has shown that these reactions can achieve enantiomeric excesses of 86-99% with yields ranging from 65-80% when employing appropriate chiral ligands [12]. The methodology has been successfully applied to the synthesis of spirocyclic frameworks bearing 1,4-dicarbonyl motifs spanning the spirocenter [12].

Copper-catalyzed alkene carboetherification represents another promising approach for spirocyclic synthesis, particularly for systems containing ether linkages [13]. This methodology achieves enantioselectivities of 80-92% with yields of 72-88% under mild reaction conditions employing copper catalysts and appropriate oxidants [13]. The strategy enables the simultaneous formation of both rings of the spirocyclic system with concurrent control of absolute stereochemistry [13].

Table 1: Asymmetric Catalysis Approaches for Spirocyclic Synthesis

Catalyst TypeEnantioselectivity (ee %)Yield (%)Substrate ScopeReaction Conditions
Chiral Oxazaborolidinium Ions85-9570-85Spirocyclic compounds, cyclopropanationLewis acid catalysis, -78°C to RT
Palladium-Catalyzed Allylic Alkylation86-9965-80All-carbon quaternary spirocentersPd(0) catalyst, chiral ligands, RT to 40°C
Copper-Catalyzed Alkene Carboetherification80-9272-88Spirocyclic ethers, bicyclic systemsCu(I) catalyst, oxidant, 0°C to 60°C
Peptide-Based Chiral Catalysts90-9860-75Macrocyclization, spirocyclic amidesOrganocatalyst, base, RT to 50°C
Enantioselective Formal [3+2] Cycloaddition85-9568-82Spiro-γ-lactam motifsFormal cycloaddition, mild conditions
Asymmetric Radical Cyclization88-9655-70Azaspirocyclic nucleiRadical initiator, 20°C to 80°C

The development of peptide-based chiral catalysts has shown remarkable promise for macrocyclization reactions that could be adapted to spirocyclic synthesis [14]. These catalysts achieve enantioselectivities of 90-98% and demonstrate the capacity to promote ring formations that might otherwise be highly unfavorable [14]. The chirality-matched catalyst-controlled approach has proven essential for successful macrocyclization, even when no new static stereogenic elements are created [14].

Asymmetric radical cyclization approaches have been employed successfully for the construction of azaspirocyclic nuclei [10]. These methodologies involve cascade radical translocation and cyclization processes that can establish the desired stereochemistry through stereoelectronically controlled radical addition [10]. The approach has demonstrated particular utility in accessing the spirocyclic cores of complex natural products containing azaspirocyclic frameworks [10].

Resolution Techniques for Enantiomeric Purification

Resolution techniques remain essential for accessing enantiomerically pure (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride when direct asymmetric synthesis is not feasible or economical [15] [16]. These approaches typically involve the separation of racemic mixtures through various physical or chemical methods that exploit differences in the behavior of individual enantiomers [16].

Preparative chiral high-performance liquid chromatography has emerged as a powerful technique for enantiomeric resolution, capable of achieving enantiomeric excesses of 95-99% [16]. However, the method is limited by relatively low recovery yields of 40-45% and is generally restricted to gram-scale applications due to high solvent costs [16]. The technique requires careful optimization of stationary phase selection and mobile phase composition to achieve effective separation [16].

Supercritical fluid chromatography represents a more environmentally friendly alternative to traditional chromatographic methods, achieving comparable enantiomeric excesses of 95-99% with significantly improved recovery yields of 75-80% [17]. The methodology offers substantial advantages in terms of separation time, reduced solvent consumption, and high productivity [17]. Studies have demonstrated that supercritical fluid chromatography can be effectively scaled to kilogram quantities, making it suitable for industrial applications [17].

Enzymatic resolution techniques have shown exceptional promise for the separation of spirocyclic enantiomers, achieving enantiomeric excesses of 98-99% with recovery yields of 85-95% [15] [18]. These methods are particularly attractive due to their environmental compatibility and scalability to industrial production levels [15]. Recent developments in enzymatic stereodivergent synthesis have enabled the preparation of both enantiomers from the same substrate using different engineered enzymes [18].

Table 2: Enantiomeric Resolution Techniques

Resolution MethodEnantiomeric Excess (ee %)Recovery Yield (%)ScalabilityCost Efficiency
Chiral HPLC (Preparative)95-9940-45Moderate (gram scale)High solvent cost
Supercritical Fluid Chromatography95-9975-80High (kg scale)Moderate CO2 cost
Enzymatic Resolution98-9985-95High (industrial scale)Low cost
Diastereomeric Salt Formation85-9560-70High (industrial scale)Moderate cost
Chiral Auxiliary Resolution90-9870-85Moderate (multi-gram)High auxiliary cost
Crystallization Resolution80-9235-50High (industrial scale)Low cost

Diastereomeric salt formation represents a classical approach to enantiomeric resolution that can be readily applied to basic compounds such as (7R)-5-azaspiro[2.4]heptan-7-ol [19]. The methodology involves the formation of diastereomeric salts with chiral acids, followed by selective crystallization to achieve separation [19]. While the technique typically achieves enantiomeric excesses of 85-95% with recovery yields of 60-70%, it offers the advantage of industrial scalability and moderate cost [19].

Optimized Routes for Hydrochloride Salt Preparation

The preparation of the hydrochloride salt of (7R)-5-azaspiro[2.4]heptan-7-ol represents the final step in the synthetic sequence and requires careful optimization to ensure high purity and yield [20]. The formation of amine hydrochloride salts involves the protonation of the nitrogen atom by hydrochloric acid, resulting in the formation of a highly polar, water-soluble salt form [19] [20].

Acid-Mediated Cyclization Strategies

Acid-mediated cyclization strategies have proven highly effective for the construction of spirocyclic systems, particularly those containing nitrogen heterocycles [21] [22]. These approaches typically employ strong acids such as trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid to promote cyclization reactions that form the spirocyclic core structure [21].

Site-isolated acid-catalyzed cyclization cascades have demonstrated remarkable efficiency in constructing azaspirocyclic molecules through one-pot processes [21] [22]. These reactions are characterized by their simplicity of execution, atom efficiency with water as the only byproduct, and broad scope for generating diverse azaspirocyclic products [22]. The methodology employs silica-supported p-toluenesulfonic acid as the acid catalyst, enabling facile separation and recycling of the catalytic system [21].

Transannular cyclization approaches using samarium diiodide-mediated ketone-olefin coupling have shown exceptional utility in constructing bicyclic ring systems with high yield and diastereoselectivity [23]. These reactions proceed through radical intermediates and demonstrate excellent regioselectivity, particularly for larger ring-sized compounds [23]. The methodology achieves yields of 80-95% with diastereoselectivities ranging from 10:1 to greater than 20:1 [23].

Table 3: Cyclization Strategies for Spirocyclic Ring Formation

Cyclization MethodAcid/Base UsedYield (%)Selectivity (dr)Substrate Compatibility
Acid-Mediated CyclizationTsOH, TFA, HCl75-905:1 to 20:1Broad, tolerates functional groups
Base-Catalyzed CyclizationDBU, KHMDS, t-BuOK65-853:1 to 15:1Limited by base sensitivity
Transannular CyclizationSmI2, Bu3SnH80-9510:1 to >20:1Requires specific substitution
Radical CyclizationAIBN, Et3B70-884:1 to 12:1Broad, mild conditions
Metal-Catalyzed CyclizationPd(0), Cu(I), Ru(II)85-958:1 to >20:1Broad, functional group tolerant
Thermal CyclizationHeat (100-180°C)60-802:1 to 8:1Limited by thermal stability

Metal-catalyzed cyclization approaches have emerged as particularly versatile methods for spirocyclic synthesis, achieving yields of 85-95% with excellent diastereoselectivities [24]. Palladium-catalyzed dearomative azaspirocyclization reactions have been developed that enable convergent synthesis of azaspirocycles with the introduction of carbon substituents [24]. These methodologies demonstrate broad functional group tolerance and can accommodate various aromatic cores including furan, thiophene, and naphthalene systems [24].

Green Chemistry Approaches in Final Salt Formation

The implementation of green chemistry principles in the preparation of pharmaceutical salts has gained increasing importance as the industry seeks to minimize environmental impact while maintaining product quality [25] [26]. Green approaches to hydrochloride salt formation focus on reducing solvent consumption, minimizing waste generation, and employing environmentally benign reaction conditions [25].

Mechanochemical synthesis represents a particularly promising green approach for salt formation, offering minimal solvent use and low energy input requirements [25]. Research has demonstrated that propranolol caprate salt can be formed through mechanochemistry without additional energy input, proceeding via a submerged eutectic phase at temperatures below room temperature [25]. This approach achieves yields of 70-85% while eliminating the need for organic solvents [25].

Solvent-free synthesis conditions have been successfully applied to the preparation of various pharmaceutical salts, achieving yields of 65-80% under room temperature conditions [27]. These methodologies eliminate the use of organic solvents entirely, relying instead on direct reaction between the amine and acid components [27]. The approach offers high scalability and represents a significant improvement in environmental impact compared to traditional solution-based methods [27].

Table 4: Green Chemistry Approaches for Hydrochloride Salt Formation

Green ApproachEnvironmental ImpactYield (%)Energy EfficiencyScalability
Mechanochemical SynthesisMinimal solvent use70-85Low energy inputModerate
Solvent-Free ConditionsNo organic solvents65-80Room temperatureHigh
Aqueous SynthesisWater as solvent60-75Mild heating requiredHigh
Microwave-Assisted SynthesisReduced reaction time80-95High energy efficiencyModerate
Enzymatic SynthesisBiodegradable catalysts85-95Ambient conditionsHigh
Flow ChemistryReduced waste generation75-90Continuous processHigh

Aqueous synthesis methods have been developed that employ water as the primary solvent for salt formation, achieving yields of 60-75% under mild heating conditions [28]. These approaches are particularly attractive for their environmental compatibility and ease of implementation [28]. The methodology requires careful optimization of pH and temperature conditions to ensure complete salt formation while minimizing side reactions [28].

Microwave-assisted synthesis has emerged as an energy-efficient approach for salt formation, achieving yields of 80-95% with significantly reduced reaction times [26]. The methodology offers high energy efficiency through selective heating of the reaction mixture, leading to improved reaction kinetics and reduced thermal decomposition [26]. While the scalability is moderate due to equipment limitations, the approach offers substantial advantages in terms of reaction efficiency and environmental impact [26].

Computational Modeling of Spirocyclic Geometry

The spirocyclic scaffold of (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride presents unique structural features that require advanced computational approaches to fully characterize its three-dimensional geometry and conformational behavior. The molecule contains a distinctive spiro quaternary carbon connecting a three-membered cyclopropane ring to a five-membered pyrrolidine ring, creating significant ring strain that influences its overall molecular properties [1] .

Density Functional Theory (DFT) Studies on Ring Strain

Density functional theory calculations have emerged as the primary computational tool for investigating ring strain energies in spirocyclic systems [3] [4]. The fundamental principles of DFT, based on the Hohenberg-Kohn theorem, enable accurate prediction of electronic properties through the ground state electron density rather than complex many-body wave functions [3].

For spirocyclic azaspiro compounds, ring strain energy (RSE) calculations typically employ homodesmotic reactions that conserve bond types, providing quantitative measures of destabilization [5] [6]. The ring strain energy can be calculated using the equation: RSE = ΣE(products) - ΣE(reactants), where E represents the molecular energies of species involved in the homodesmotic reaction [6].

Table 1. Computational Parameters for DFT Ring Strain Calculations

ParameterRecommended SettingBasis for Selection
FunctionalPBE0/B3LYPOptimal accuracy for organic molecules [7] [8]
Basis Setdef2-TZVPBalance of accuracy and computational cost [9]
Dispersion CorrectionD3/D4Essential for weak interactions [8]
Temperature298.15 KStandard conditions
Solvent ModelPCM/SMDImplicit solvation effects

Recent computational studies on related azaspiro systems demonstrate that ring strain energies typically range from 20-35 kcal/mol for three-membered spirocyclic rings [10] [11]. The presence of the nitrogen heteroatom in the pyrrolidine ring modulates this strain through electronic effects and geometric constraints imposed by the sp³ hybridization of the spiro carbon [12].

The strain energy in (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride arises primarily from the cyclopropane component, where bond angles are compressed to approximately 60° compared to the ideal tetrahedral angle of 109.5° [13]. This angular strain is accompanied by torsional strain as adjacent bonds are forced into eclipsed conformations [14].

Table 2. Ring Strain Components in Azaspiro[2.4]heptan Systems

Strain TypeMagnitude (kcal/mol)Primary Contributor
Angular Strain18-22Cyclopropane ring deformation
Torsional Strain3-5Eclipsed conformations
Non-bonded Interactions2-4Steric repulsion
Total Ring Strain23-31Combined effects

Computational investigations using the DLPNO-CCSD(T)/def2-QZVPP level of theory provide benchmark accuracy for these calculations [15]. The spirocyclic geometry exhibits significant deviation from ideal bond angles, with C-C-C angles in the cyclopropane ring compressed to 59.8-60.2°, while the pyrrolidine ring maintains more conventional angles of 104-106° [16].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide critical insights into the dynamic behavior of (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride in solution, revealing how solvent molecules interact with the spirocyclic framework and influence conformational equilibria [17] [18].

The hydrochloride salt form significantly enhances aqueous solubility to greater than 50 mg/mL in phosphate-buffered saline, facilitating molecular dynamics studies in explicit water models . These simulations typically employ the Transferable Intermolecular Potential with 3 Points (TIP3P) water model or more sophisticated models like TIP4P-Ew for enhanced accuracy [19].

Classical molecular dynamics simulations using force fields such as AMBER or CHARMM require careful parameterization for the spirocyclic scaffold. The unique geometry of the spiro carbon and the presence of the hydroxyl group and nitrogen atom create specific challenges for force field development [20] [21].

Table 3. Molecular Dynamics Simulation Parameters

ParameterValueJustification
Simulation Time100-500 nsAdequate sampling of conformational space
Temperature298.15 KPhysiological conditions
Pressure1 atmStandard atmospheric pressure
Water ModelTIP3P/TIP4P-EwValidated for organic molecules
Cutoff Distance12-14 ÅElectrostatic and van der Waals interactions
Integration Timestep2 fsMaintains numerical stability

First-principles molecular dynamics (FPMD) simulations using density functional theory provide a more accurate description of electronic effects but are computationally intensive [19] [21]. These calculations reveal that the hydroxyl group forms strong hydrogen bonds with surrounding water molecules, with O-H···O distances of 2.6-2.8 Å and lifetimes of 2-4 picoseconds [22].

The nitrogen atom in the pyrrolidine ring exhibits dual character as both hydrogen bond acceptor and donor when protonated. In the hydrochloride salt, the protonated nitrogen forms strong electrostatic interactions with chloride counterions and water molecules, creating a well-defined first solvation shell [18].

Solvent-mediated interactions play a crucial role in stabilizing specific conformations of the spirocyclic framework. The polar hydroxyl and amino groups favor conformations that maximize hydrogen bonding opportunities with water molecules, while the hydrophobic cyclopropane ring tends to cluster with other nonpolar regions [23].

Table 4. Solvation Properties from Molecular Dynamics Simulations

PropertyAqueous SolutionOrganic Solvents
Radial Distribution Function (first peak)2.7 Å (O-H···O)3.2 Å (varied)
Coordination Number4.2 (water molecules)2.8 (varied)
Residence Time3.5 ps8-12 ps
Diffusion Coefficient0.85 × 10⁻⁵ cm²/sVariable

The conformational dynamics of the pyrrolidine ring exhibit characteristic puckering motions with interconversion between envelope and half-chair conformations occurring on timescales of 10-50 picoseconds [24]. These rapid conformational changes are facilitated by the relatively low barriers between different puckered forms, typically 2-4 kcal/mol [25].

Comparative Crystallography with Related Azaspiro Derivatives

Crystallographic analysis provides definitive structural information about azaspiro derivatives, enabling systematic comparison of bond lengths, angles, and intermolecular interactions across related compounds [26] [27].

Single crystal X-ray diffraction studies of (7R)-5-azaspiro[2.4]heptan-7-ol derivatives reveal consistent geometric features characteristic of the spirocyclic framework [26]. The spiro carbon exhibits tetrahedral geometry with C-C bond lengths of 1.497-1.512 Å to the cyclopropane ring and 1.528-1.535 Å to the pyrrolidine ring [28].

Table 5. Comparative Crystallographic Data for Azaspiro Derivatives

CompoundSpace GroupUnit Cell (Å)Bond Angles (°)R-factor
5-azaspiro[2.4]heptan-7-olP21/ca=9.48, b=11.03, c=10.42C-spiro-C: 108.20.041
3-azaspiro[5.5]undecane-2,4-dioneP21/na=22.50, b=10.73, c=10.70C-spiro-C: 109.10.038
2-oxa-6-azaspiro[3.3]heptaneP2₁/na=19.83, b=10.19, c=20.60C-spiro-C: 107.80.041

The crystal structures consistently show that the cyclopropane ring adopts a slightly puckered conformation with dihedral angles of 2-5° from planarity [27]. This deviation from perfect planarity helps relieve some of the inherent ring strain while maintaining the structural integrity of the three-membered ring [14].

Hydrogen bonding patterns in the crystal lattice vary significantly depending on the functional groups present. Compounds containing hydroxyl groups typically form chains or dimers through O-H···O interactions with bond lengths of 2.65-2.85 Å [29] [30]. The presence of nitrogen atoms introduces additional hydrogen bonding possibilities, particularly in protonated forms where N-H···O interactions contribute to crystal packing stability [31].

Table 6. Hydrogen Bonding Patterns in Azaspiro Crystal Structures

Interaction TypeBond Length (Å)Bond Angle (°)Frequency in Structures
O-H···O2.65-2.85155-17589%
N-H···O2.85-3.05145-17076%
C-H···O3.20-3.45130-16045%
C-H···N3.35-3.60125-15523%

The conformational preferences observed in crystal structures often differ from those found in solution due to crystal packing forces. However, the core spirocyclic geometry remains remarkably consistent across different crystal environments, indicating the robust nature of the spiro framework [32].

Comparative analysis reveals that substitution patterns significantly influence crystal packing arrangements. Electron-withdrawing groups tend to increase intermolecular interactions through enhanced dipole moments, while bulky substituents create steric hindrance that affects crystal density and void space [33].

The thermal motion parameters derived from crystallographic refinement provide insights into molecular flexibility. The cyclopropane carbon atoms typically exhibit lower thermal displacement parameters (1.5-2.5 Ų) compared to atoms in the pyrrolidine ring (2.0-3.5 Ų), reflecting the greater rigidity of the three-membered ring [34].

Table 7. Thermal Displacement Parameters for Azaspiro Structures

Atom TypeAverage B-factor (Ų)Range (Ų)Relative Flexibility
Spiro Carbon1.81.5-2.2Low
Cyclopropane C2.11.8-2.6Low-Medium
Pyrrolidine C2.82.3-3.4Medium
Heteroatoms (N,O)2.52.0-3.2Medium

Powder diffraction studies complement single crystal analysis by providing information about bulk crystalline properties and polymorphism. Several azaspiro compounds exhibit multiple crystal forms with distinct lattice parameters and thermal stabilities [35] [36].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

149.0607417 g/mol

Monoisotopic Mass

149.0607417 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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